3,4',5-Trihydroxy-3'-methoxystilbene

Antioxidant DPPH assay Radical scavenging

Choose Isorhapontigenin (ISO) when your research demands superior in‑vivo performance: it delivers 2–3‑fold higher oral bioavailability (Cmax/Dose, AUC/Dose, F) than resveratrol in rat models. The 3′-methoxy group confers potent, selective P2Y12‑mediated antiplatelet activity (IC₅₀ = 1.85 µM vs. >100 µM for resveratrol) and unique NF‑κB transcriptional inhibition that resveratrol lacks. Essential for SAR studies, respiratory inflammation models, and any program requiring reliable, high‑purity (≥98%) stilbenoid to ensure reproducible results.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Cat. No. B12436083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4',5-Trihydroxy-3'-methoxystilbene
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)O
InChIInChI=1S/C15H14O4/c1-19-15-8-10(4-5-14(15)18)2-3-11-6-12(16)9-13(17)7-11/h2-9,16-18H,1H3
InChIKeyANNNBEZJTNCXHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4',5-Trihydroxy-3'-methoxystilbene (Isorhapontigenin): Stilbenoid Compound Procurement and Selection Overview


3,4',5-Trihydroxy-3'-methoxystilbene, also known as isorhapontigenin (ISO), is a naturally occurring tetrahydroxylated stilbenoid characterized by a methoxy group at the 3' position [1]. This compound is a structural analog of resveratrol, distinguished by this methoxylation pattern, and is found in various plant sources including Gnetum cleistostachyum, Gnetum parvifolium, and grapes [2]. Isorhapontigenin belongs to the stilbene class of polyphenols and has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects [3].

Why Generic Stilbenoid Substitution Fails for 3,4',5-Trihydroxy-3'-methoxystilbene: Key Differentiation Factors


Generic substitution of 3,4',5-trihydroxy-3'-methoxystilbene with other stilbenoids, such as resveratrol or pterostilbene, is not scientifically valid due to quantifiable differences in pharmacokinetic profiles, target selectivity, and potency. The unique 3'-methoxy substitution pattern of isorhapontigenin directly impacts its bioavailability, metabolic stability, and interaction with specific molecular targets, as demonstrated by comparative in vitro and in vivo studies [1]. While many stilbenoids share a common core structure, their distinct substituent patterns lead to divergent biological activities and pharmacological properties, making direct interchange without experimental validation a significant risk in research and development settings [2].

Quantitative Evidence Guide: Selecting 3,4',5-Trihydroxy-3'-methoxystilbene Based on Comparative Performance Data


Superior DPPH Radical Scavenging Activity Compared to Structural Analog Rhapontigenin

In a comparative antioxidant study, isorhapontigenin (3,4',5-trihydroxy-3'-methoxystilbene) demonstrated significantly higher DPPH radical scavenging activity than its structural analog rhapontigenin [1]. The methoxy substitution pattern in isorhapontigenin contributes to its enhanced antioxidant capacity.

Antioxidant DPPH assay Radical scavenging

Highly Selective and Potent Inhibition of ADP-Stimulated Platelet Aggregation vs. Resveratrol

Isorhapontigenin exhibits potent and selective inhibition of ADP-induced platelet aggregation, a key pathway in thrombosis, with an IC50 of 1.85 µM [1]. In contrast, resveratrol shows minimal activity in this assay, with an IC50 > 100 µM [1]. Molecular docking further supports this selectivity, indicating a higher binding affinity of isorhapontigenin for the P2Y12 receptor compared to resveratrol [1].

Platelet aggregation ADP P2Y12 receptor Cardiovascular

Superior Oral Bioavailability and Pharmacokinetic Profile vs. Resveratrol in Pre-clinical Models

A direct pharmacokinetic comparison in Sprague-Dawley rats revealed that isorhapontigenin possesses a significantly superior oral pharmacokinetic profile compared to resveratrol [1]. The key parameters of dose-normalized maximal plasma concentration (Cmax/Dose), dose-normalized plasma exposure (AUC/Dose), and oral bioavailability (F) were all markedly higher for isorhapontigenin.

Pharmacokinetics Bioavailability ADME Nutraceutical

Differential Anti-inflammatory Potency in Airway Epithelial Cells Compared to Resveratrol, Pterostilbene, and Dexamethasone

In a comparative study of anti-inflammatory activity in IL-1β-stimulated A549 airway epithelial cells, isorhapontigenin demonstrated distinct potency profiles compared to resveratrol and pterostilbene [1]. Isorhapontigenin was significantly more potent than resveratrol in inhibiting IL-6 release. For CXCL8 release, both isorhapontigenin and pterostilbene were more potent than resveratrol [1]. Furthermore, isorhapontigenin and pterostilbene repressed NF-κB transcriptional activity, an effect not observed with resveratrol [1].

Anti-inflammatory CXCL8 IL-6 NF-κB Airway inflammation

Distinct Antistaphylococcal Activity Profile Defined by Methoxy Group Position: Isorhapontigenin vs. Pterostilbene

Structure-activity relationship (SAR) analysis against Staphylococcus aureus revealed a clear distinction in antibacterial potency based on the position of the methoxy group [1]. Compounds with a methoxy group on the A-ring, such as pterostilbene and pinostilbene, showed stronger activity (lower MICs) compared to analogs with a methoxy group on the B-ring, like isorhapontigenin [1].

Antimicrobial Staphylococcus aureus MIC SAR

Recommended Research and Industrial Application Scenarios for 3,4',5-Trihydroxy-3'-methoxystilbene Based on Differentiated Evidence


Investigating ADP/P2Y12-Mediated Platelet Activation Pathways

Based on its highly selective and potent inhibition of ADP-induced platelet aggregation (IC50 = 1.85 µM) compared to resveratrol (IC50 > 100 µM), 3,4',5-trihydroxy-3'-methoxystilbene is a superior tool compound for dissecting P2Y12 receptor signaling and related antiplatelet mechanisms [1]. Its use is recommended over resveratrol for studies requiring specific modulation of this pathway.

Pre-clinical In Vivo Studies Requiring Orally Bioavailable Stilbenoids

For researchers planning in vivo studies where oral administration is desired, 3,4',5-trihydroxy-3'-methoxystilbene should be prioritized over resveratrol. Its 2- to 3-fold superior oral bioavailability and exposure metrics (Cmax/Dose, AUC/Dose, F) in rat models provide a significant advantage in achieving and maintaining therapeutic plasma concentrations [2].

Studies of NF-κB-Mediated Airway Inflammation

In cellular models of airway inflammation, 3,4',5-trihydroxy-3'-methoxystilbene uniquely inhibits NF-κB transcriptional activity, a key pro-inflammatory regulator, an effect not seen with resveratrol [3]. It is therefore a preferred candidate for investigating NF-κB-dependent mechanisms in respiratory diseases, where other stilbenoids may lack this specific activity.

Comparative Stilbenoid Structure-Activity Relationship (SAR) Studies

The distinct biological profile of 3,4',5-trihydroxy-3'-methoxystilbene, driven by its unique 3'-methoxy substitution, makes it an essential comparator in SAR studies of stilbenoids. As demonstrated by differential activities in antioxidant [4], anti-inflammatory [3], and antimicrobial [5] assays, its inclusion is necessary to map the functional consequences of specific structural modifications in this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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